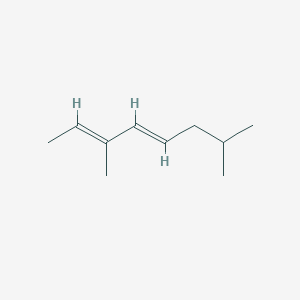![molecular formula C12H20O B14645160 3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol CAS No. 52611-85-5](/img/structure/B14645160.png)
3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol is an organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol typically involves the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with appropriate reagents under controlled conditions. One common method includes the reduction of the ketone group to form the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs catalysts such as palladium on carbon or platinum oxide under high-pressure hydrogen gas. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: 3,3-Dimethylbicyclo[2.2.1]heptan-2-one or 3,3-Dimethylbicyclo[2.2.1]heptanoic acid.
Reduction: 3,3-Dimethylbicyclo[2.2.1]heptane.
Substitution: 3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propyl halides.
Scientific Research Applications
3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It can form hydrogen bonds and participate in hydrophobic interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A ketone with similar structural features but different reactivity.
3,3-Dimethylbicyclo[2.2.1]heptan-2-ylmethanamine: An amine derivative with distinct chemical properties.
2,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: An alcohol with a similar bicyclic structure but different substituents.
Uniqueness
3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its stability and reactivity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
52611-85-5 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)propan-1-ol |
InChI |
InChI=1S/C12H20O/c1-12(2)10-6-5-9(8-10)11(12)4-3-7-13/h4,9-10,13H,3,5-8H2,1-2H3 |
InChI Key |
NYKYUMQRYAHZQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1=CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


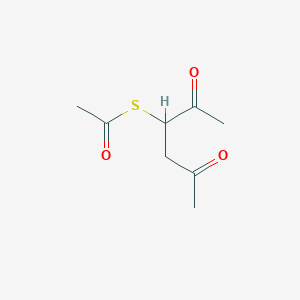

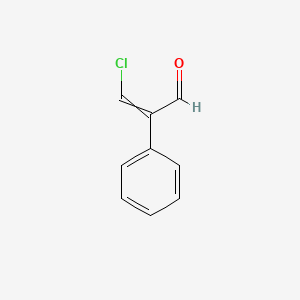
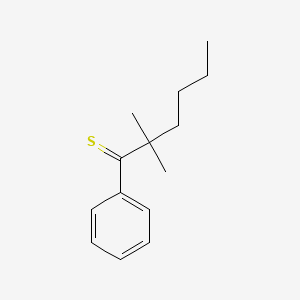
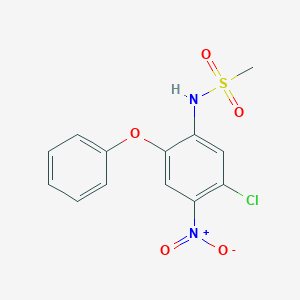
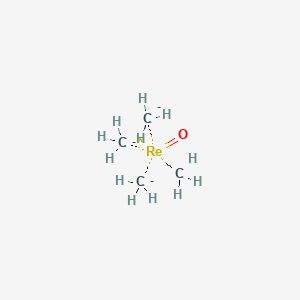
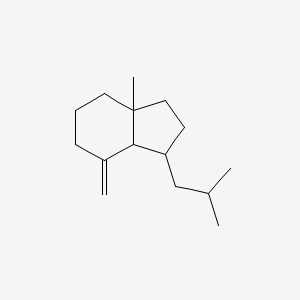
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)

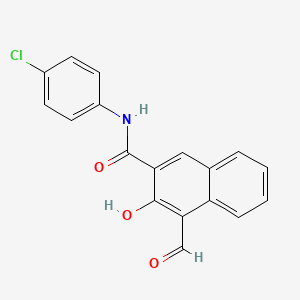
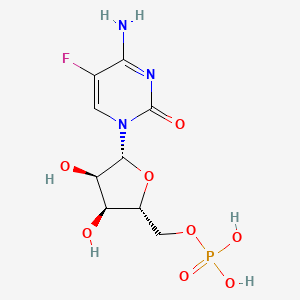
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
